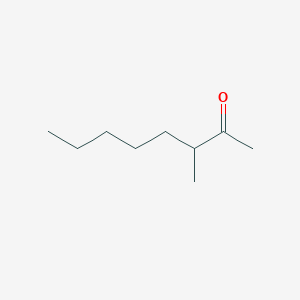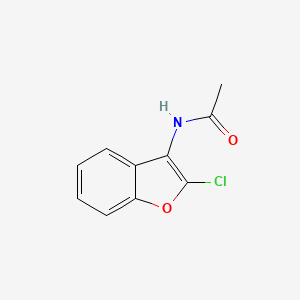
N-(2-Chloro-1-benzofuran-3-yl)acetamide
Vue d'ensemble
Description
N-(2-Chloro-1-benzofuran-3-yl)acetamide, also known by its chemical formula C10H9NO2 , is a synthetic organic compound. Its molecular weight is approximately 175.18 g/mol . The compound features a benzofuran ring with a chloro substituent at position 2 and an acetamide functional group.
Synthesis Analysis
The synthesis of N-(2-Chloro-1-benzofuran-3-yl)acetamide involves the reaction of 2-chlorobenzofuran with acetic anhydride or acetyl chloride . The nucleophilic substitution at the chlorine atom results in the formation of the target compound. Detailed synthetic pathways and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N-(2-Chloro-1-benzofuran-3-yl)acetamide consists of a benzofuran ring fused to an acetamide moiety. The chloro substituent is positioned ortho to the oxygen atom in the benzofuran ring. The compound’s SMILES string is: O=C©NC1=COC2=C1C=CC=C2 .
Chemical Reactions Analysis
N-(2-Chloro-1-benzofuran-3-yl)acetamide may participate in various chemical reactions, including nucleophilic substitutions, acylation reactions, and cyclizations. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its behavior in diverse contexts, such as derivatization and bioconjugation .
Applications De Recherche Scientifique
Anticonvulsant Activity
- A study by Shakya et al. (2016) described the synthesis of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives. These compounds exhibited notable anticonvulsant activity in mice, suggesting their potential in preventing seizure spread at low doses (Shakya et al., 2016).
Analgesic Activity
- Kaplancıklı et al. (2012) synthesized some acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide, and investigated their potential analgesic activities. These compounds demonstrated significant analgesic effects in various tests (Kaplancıklı et al., 2012).
Photovoltaic Efficiency Modeling
- A 2020 study by Mary et al. investigated the photochemical and thermochemical properties of some bioactive benzothiazolinone acetamide analogs. These compounds showed good light harvesting efficiency, indicating their potential use in dye-sensitized solar cells (Mary et al., 2020).
Tautomerism Studies
- Katritzky and Ghiviriga (1995) utilized N-(pyridin-2-yl)acetamide in a study on heteroaromatic tautomerism, demonstrating its utility in such chemical investigations (Katritzky & Ghiviriga, 1995).
PI3K/mTOR Inhibitors
- A study by Stec et al. (2011) examined N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as an inhibitor of PI3Kα and mTOR, highlighting its potential in medical research (Stec et al., 2011).
iNOS Inhibition
- Garvey et al. (1997) used N-(3-(Aminomethyl)benzyl)acetamidine, a related compound, as a selective inhibitor of inducible nitric-oxide synthase, demonstrating its potential in biochemical research (Garvey et al., 1997).
Chemical Synthesis Applications
- Rathore et al. (2016) described the synthesis of unsymmetrical diaryl acetamides and benzofurans, highlighting the role of such compounds in chemical synthesis (Rathore et al., 2016).
Anti-Inflammatory Activity
- Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity (Sunder & Maleraju, 2013).
Antimicrobial Activity
- Rezki (2016) conducted a study on the antimicrobial activity of benzothiazole N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, demonstrating their effectiveness against various microbial strains (Rezki, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-chloro-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)12-9-7-4-2-3-5-8(7)14-10(9)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOQFUJUEHRRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337211 | |
| Record name | N-(2-Chloro-1-benzofuran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-1-benzofuran-3-yl)acetamide | |
CAS RN |
67382-11-0 | |
| Record name | N-(2-Chloro-1-benzofuran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



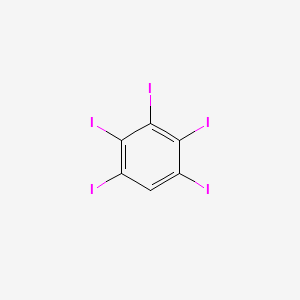
![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)
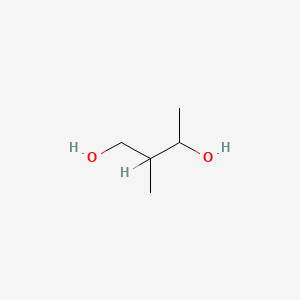
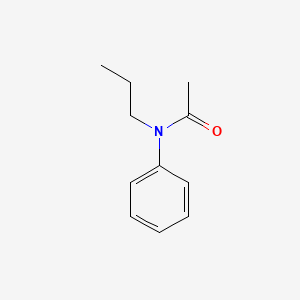
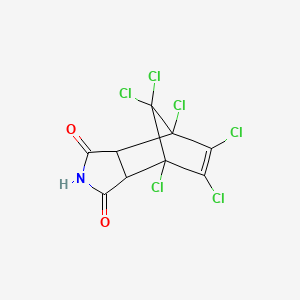
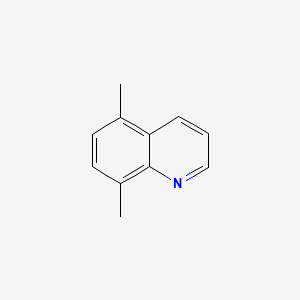
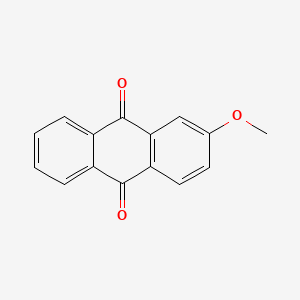
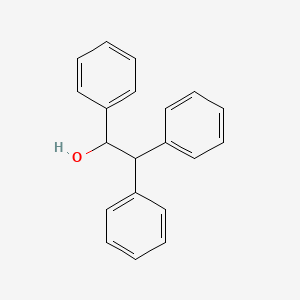
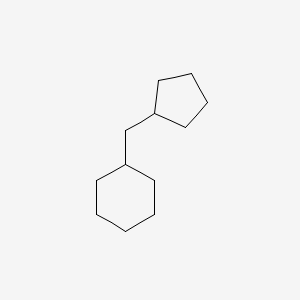
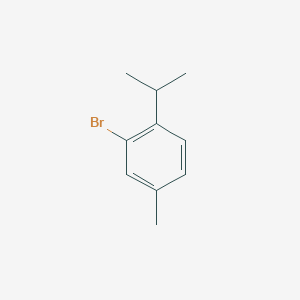
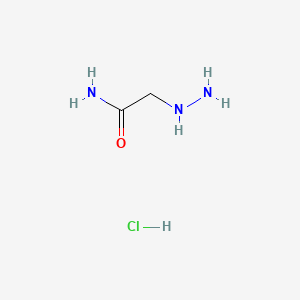
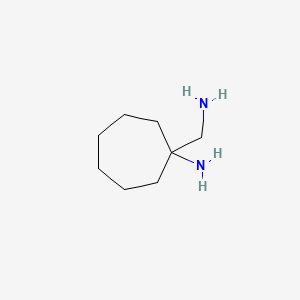
![4-[[3-[2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxycarbonyl]-2-hydroxynaphthalen-1-yl]methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1615815.png)
